4,4'-Diphenyl-2,2'-bipyridine
Overview
Description
4,4’-Diphenyl-2,2’-bipyridine, also known as 4,4’-Diphenyl-2,2’-dipyridyl, is a chemical compound with the molecular formula C22H16N2 . It has a molecular weight of 308.38 . It is a solid substance and is mainly used as a precursor to create coordination complexes .
Molecular Structure Analysis
The InChI code for 4,4’-Diphenyl-2,2’-bipyridine is 1S/C22H16N2/c1-3-7-17(8-4-1)19-11-13-23-21(15-19)22-16-20(12-14-24-22)18-9-5-2-6-10-18/h1-16H
. This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .
Chemical Reactions Analysis
While specific chemical reactions involving 4,4’-Diphenyl-2,2’-bipyridine are not detailed in the search results, there are mentions of its use in the creation of coordination complexes and as a photosensitizing unit suitable for photo-induced energy transfer .
Physical And Chemical Properties Analysis
4,4’-Diphenyl-2,2’-bipyridine is a solid substance . It has a molecular weight of 308.38 . The predicted density is 1.134±0.06 g/cm3 . It has a predicted boiling point of 475.2±40.0 °C and a melting point of 188-190 °C .
Scientific Research Applications
Photophysical and Electrochemical Properties
Luminescent Properties and Excited-State Dynamics : Rhenium(I) N-heterocyclic carbene complexes, incorporating ligands like 4,4'-Diphenyl-2,2'-bipyridine, demonstrate notable luminescent properties. Their luminescence data are consistent with emission from a 3MLCT state, indicating potential applications in optoelectronic devices and photodynamic therapy (Xue et al., 1998).
Electrochemical Reduction Behavior : The electrochemical reduction properties of 4,4'-Diphenyl-2,2'-bipyridine show distinct wave patterns, highlighting its potential in electrochemical sensors and energy storage systems (Miholová et al., 1987).
Solar Energy Conversion
- Dye-Sensitized Solar Cells (DSSCs) : Compounds like 4,4'-Diphenyl-2,2'-bipyridine are used in the synthesis of CN-bridged trinuclear Ru complexes for DSSCs. These complexes exhibit broad spectral coverage and high photon-to-current conversion efficiencies, making them valuable for solar light harvesting (Nazeeruddin et al., 1990).
Chemical Synthesis and Characterization
- Synthesis and Spectral Analysis : The synthesis of derivatives of 4,4'-Diphenyl-2,2'-bipyridine has been explored, contributing to the understanding of their structural and photoluminescent properties (Gao Xi-cun, 2008).
Ion-Selective Electrodes
- Nitrate Ion Detection : Nickel complexes of 4,4'-Diphenyl-2,2'-bipyridine have been used in liquid membranes for nitrate-selective electrodes. The size of the exchange site in these electrodes influences selectivity, making them useful in environmental monitoring and analysis (Hwang & Cheng, 1979).
Structural Dynamics in Excited States
- Excited-State Properties : Aryl-substituted 2,2'-bipyridyl complexes of Ru(II), including 4,4'-Diphenyl-2,2'-bipyridine variants, have been analyzed for their excited-state properties, contributing to the understanding of photophysical processes in molecular systems (Damrauer et al., 1997).
Safety And Hazards
Future Directions
While specific future directions for 4,4’-Diphenyl-2,2’-bipyridine are not mentioned in the search results, there are references to its potential use in the creation of coordination complexes and as a photosensitizing unit suitable for photo-induced energy transfer , suggesting possible areas of future research.
Relevant Papers
Relevant papers related to 4,4’-Diphenyl-2,2’-bipyridine can be found at Sigma-Aldrich . For a more comprehensive list of papers, it would be best to conduct a literature search in a scientific database.
properties
IUPAC Name |
4-phenyl-2-(4-phenylpyridin-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2/c1-3-7-17(8-4-1)19-11-13-23-21(15-19)22-16-20(12-14-24-22)18-9-5-2-6-10-18/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMSMRJQZMTIMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064128 | |
Record name | 4,4'-Diphenyl-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5064128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Diphenyl-2,2'-bipyridine | |
CAS RN |
6153-92-0 | |
Record name | 4,4′-Diphenyl-2,2′-bipyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6153-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Bipyridine, 4,4'-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Bipyridine, 4,4'-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-Diphenyl-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5064128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-diphenyl-2,2'-bipyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.613 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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